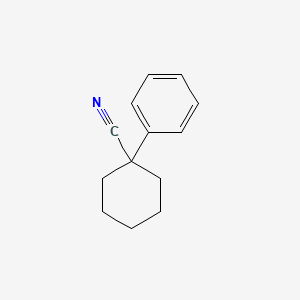

1-Phenylcyclohexanecarbonitrile

Descripción general

Descripción

1-Phenylcyclohexanecarbonitrile (CAS: 2201-23-2; EC: 218-608-1) is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a nitrile (-CN) functional group at the 1-position. Its molecular formula is C₁₃H₁₅N, with a molecular weight of 185.26 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its rigid cyclohexane backbone and reactive nitrile group, which facilitate further functionalization .

Métodos De Preparación

One-Pot Multi-Step Synthesis from Cyclohexanone

A prominent and industrially relevant preparation method involves a three-step one-pot process starting from cyclohexanone, as developed by Simbera et al. (2014). This approach is distinguished by its use of methanol as a uniform solvent, environmentally friendly oxidants, and high atom economy.

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclohexanone reacts with methyl hydrazinecarboxylate in refluxing methanol to form methyl 2-(1-hydroxycyclohexyl)hydrazinecarboxylate, followed by addition of liquid hydrogen cyanide at 0°C to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | Cyclohexanone, methyl hydrazinecarboxylate, HCN, methanol, reflux, 0°C addition of HCN | 97 | One-pot synthesis involving two partial steps |

| 2 | Oxidation of the isolated hydrazinecarboxylate intermediate with bromine in a biphasic system (dichloromethane and saturated sodium hydrogen carbonate aqueous solution) to form methyl (1-cyanocyclohexyl) diazenecarboxylate | Bromine, dichloromethane, NaHCO3 solution | 93 | Two-phase oxidation |

| 3 | Alkaline cleavage of the diazenecarboxylate with sodium methanolate in methanol, followed by extraction and fractional distillation to isolate 1-Phenylcyclohexanecarbonitrile | Sodium methanolate, methanol, pentane extraction, distillation | ~80 | Final product isolation |

- The entire process can be conducted in methanol, a green solvent.

- Oxidation can be performed using different oxidants such as sodium hypochlorite, hydrogen peroxide with copper catalysis, or air.

- The process shows high regioselectivity and atom economy.

- By-products are environmentally benign (carbon dioxide, nitrogen) or recyclable (sodium chloride).

- Solvents and catalysts (e.g., copper chloride) can be recycled.

Oxidation Variants and Yields:

| Oxidation Method | Oxidant | Temperature (°C) | Yield of this compound (%) | Comments |

|---|---|---|---|---|

| Procedure 1 | Sodium hypochlorite (NaClO) | 45–50 | 92 | Considered most suitable for industrial use |

| Procedure 2 | Hydrogen peroxide (H2O2) with copper(II) chloride catalyst | 40–45 | 91 | Catalytic oxidation with controlled pH |

| Procedure 3 | Air oxidation (not detailed) | Mild conditions | Comparable yields | Environmentally friendly, less hazardous |

This method was evaluated using green chemistry metrics such as EcoScale, EATOS, and Sustainability Index of the Synthesis (SIS), confirming its environmental and economic advantages over traditional methods.

Alternative Synthetic Routes and Considerations

While the above one-pot synthesis is well-documented for cyclohexanecarbonitrile, the direct preparation of this compound specifically involves additional phenylation steps or starting materials containing the phenyl substituent. However, literature on direct phenylation of cyclohexanecarbonitrile is limited, and most approaches rely on:

- Starting from phenyl-substituted cyclohexanone derivatives.

- Using organometallic reagents or Friedel-Crafts type reactions to introduce the phenyl group.

- Employing nucleophilic substitution or cross-coupling reactions to attach the phenyl moiety.

Due to the structural similarity, methods used for related compounds such as 1-Phenylcyclobutanecarbonitrile involve alkylation of benzylacetonitrile with halogenated precursors under basic conditions in polar aprotic solvents like DMF. Although this is not directly for the cyclohexane ring system, it provides insight into phenyl group introduction strategies.

Research Findings and Analytical Data

- The one-pot method yields this compound with purity confirmed by GC-MS and FTIR spectroscopy. The nitrile group exhibits a characteristic C≡N stretch around 2240 cm⁻¹.

- The process avoids hazardous waste and employs recyclable materials, aligning with green chemistry principles.

- The oxidation step is critical and can be tailored depending on industrial or laboratory scale requirements.

- The use of methyl hydrazinecarboxylate as a reagent is key to forming the hydrazinecarboxylate intermediate, facilitating subsequent cyanide addition and oxidation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Oxidant | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| One-pot multi-step synthesis (Simbera et al.) | Cyclohexanone | Methyl hydrazinecarboxylate, HCN | Methanol | NaClO, H2O2/CuCl2, or air | 80–92 | Green, scalable, high atom economy |

| Alkylation of benzylacetonitrile (analogous method for phenylcyclobutanecarbonitrile) | Benzylacetonitrile | NaH, 1,3-dibromopropane | DMF | N/A | Moderate to high | Insight into phenyl introduction |

Análisis De Reacciones Químicas

1-Phenylcyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming different derivatives depending on the reagents used.

Common reagents and conditions for these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

1-Phenylcyclohexanecarbonitrile has been investigated for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes, making it a target for cancer therapies. A study highlighted the synthesis of derivatives of PHCC that exhibited promising activity against various cancer cell lines, suggesting its potential as a lead compound in drug development for cancer treatment .

CNS Disorders:

Research has also indicated that derivatives of this compound may serve as monoamine reuptake inhibitors, which are useful in treating central nervous system (CNS) disorders such as depression and anxiety. The structure-activity relationship (SAR) studies have shown that modifications to the PHCC framework can enhance its efficacy and selectivity towards specific neurotransmitter systems .

Organic Synthesis

Building Block in Synthesis:

PHCC is utilized as a versatile building block in organic synthesis. Its nitrile group allows for nucleophilic substitutions and can participate in various reactions, including alkylation and cyclization processes. For instance, it has been employed in the synthesis of complex molecules through C-C bond formation strategies, showcasing its utility in creating diverse chemical entities .

Stereoselective Reactions:

The compound has been used in stereoselective annulations, where it acts as a precursor to more complex structures with defined stereochemistry. This application is particularly relevant in the synthesis of pharmaceuticals where stereochemistry plays a critical role in biological activity .

Materials Science

Polymer Chemistry:

In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from PHCC exhibit improved performance characteristics compared to their non-functionalized counterparts .

Nanomaterials:

Recent studies have investigated the use of PHCC in the preparation of nanomaterials, particularly those aimed at drug delivery systems. The unique properties of PHCC allow for functionalization that can improve the solubility and bioavailability of therapeutic agents when incorporated into nanocarriers .

Case Study 1: Anticancer Activity

| Compound | Activity | Reference |

|---|---|---|

| This compound Derivative A | IC50 = 15 µM against MCF-7 cells | |

| This compound Derivative B | IC50 = 10 µM against HeLa cells |

Case Study 2: Synthesis Applications

Mecanismo De Acción

The mechanism of action of 1-Phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparación Con Compuestos Similares

The structural analogs of 1-phenylcyclohexanecarbonitrile include derivatives with variations in substituents, functional groups, or ring systems. Below is a detailed comparison:

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 2201-23-2 | C₁₃H₁₅N | 185.26 | Phenyl, cyclohexane, nitrile at C1 |

| 1-(4-Bromophenyl)cyclohexanecarbonitrile | 626603-27-8 | C₁₃H₁₄BrN | 262.17 | 4-Bromophenyl substituent |

| 4-Oxo-1-phenylcyclohexane-1-carbonitrile | 25115-74-6 | C₁₃H₁₃NO | 199.25 | Cyclohexane ring with ketone (C4=O) |

| 1-Piperidinocyclohexanecarbonitrile | 3867-15-0 | C₁₂H₂₀N₂ | 192.30 | Piperidine substituent instead of phenyl |

| 1-(2-Chloroethyl)cyclohexane-1-carbonitrile | 94695-90-6 | C₉H₁₄ClN | 171.67 | Chloroethyl chain at C1 |

| 1-(3-Fluorophenyl)cyclohexanecarbonitrile | 214262-91-6 | C₁₃H₁₄FN | 203.26 | 3-Fluorophenyl substituent |

Key Observations :

- Electron-Withdrawing Groups : The 4-bromo and 3-fluoro derivatives exhibit altered electronic properties due to halogen substituents, affecting reactivity in substitution reactions .

- Substituent Flexibility: The piperidino analog replaces the phenyl group with a heterocyclic amine, altering solubility and biological activity .

This compound

- Synthesis: Typically prepared via Friedel-Crafts alkylation of benzene with cyclohexanecarbonitrile derivatives or through cyanation of 1-phenylcyclohexanol .

- Applications : Used in the synthesis of antioxidants, agrochemicals, and bioactive molecules due to its stability and versatility .

1-Piperidinocyclohexanecarbonitrile

- Synthesis : Derived from cyclohexanecarbonitrile via nucleophilic substitution with piperidine .

- Applications : A regulated precursor in the synthesis of phencyclidine (PCP), highlighting its forensic significance .

4-Oxo-1-phenylcyclohexane-1-carbonitrile

- Synthesis: Synthesized via oxidation of this compound or cyclohexenone intermediates .

- Applications : Intermediate in prostaglandin and steroid analog synthesis .

Actividad Biológica

1-Phenylcyclohexanecarbonitrile (PCC) is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores the biological activity of PCC, focusing on its mechanisms, effects, and relevant case studies.

This compound is characterized by its chemical structure, which includes a phenyl group attached to a cyclohexane ring with a carbonitrile functional group. This structure is significant in determining its biological properties.

Neuropharmacological Effects

PCC has been investigated for its effects on muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds similar to PCC can act as agonists at these receptors, which are implicated in cognitive functions and memory processes. For instance, studies have shown that mAChR agonists can promote the processing of amyloid precursor protein (APP) towards a non-amyloidogenic pathway, potentially offering therapeutic avenues for Alzheimer's disease .

Key Findings:

- Cognitive Enhancement: In preclinical models, mAChR agonists have demonstrated efficacy in reversing cognitive deficits induced by scopolamine .

- Neuroprotective Properties: The modulation of mAChRs may help in protecting neurons from degeneration associated with neurodegenerative diseases.

Anticancer Activity

PCC and its derivatives have shown promise in cancer research, particularly as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression linked to cancer progression. Overexpression of LSD1 is often associated with aggressive forms of cancer .

Research Insights:

- LSD1 Inhibition: Compounds structurally related to PCC have been identified as effective LSD1 inhibitors, leading to reduced cancer cell proliferation and increased apoptosis in various cancer types .

- Therapeutic Potential: The inhibition of LSD1 could enhance the effectiveness of other cancer therapies by reactivating silenced tumor suppressor genes.

Study on Neuropharmacological Effects

A study examined the effects of mAChR agonists on cognitive performance in rodent models. The results indicated that treatment with these agonists led to significant improvements in working memory tasks compared to control groups treated with antagonists .

Study on Anticancer Properties

In a preclinical study involving glioblastoma cells, treatment with PCC derivatives resulted in a marked decrease in cell viability and an increase in apoptosis markers when combined with histone deacetylase inhibitors. This suggests a synergistic effect that could be exploited for therapeutic strategies against resistant cancers .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenylcyclohexanecarbonitrile (CAS 77-57-6)?

The synthesis of this compound typically involves cyclohexane derivatives functionalized with phenyl and nitrile groups. One approach adapted from related compounds (e.g., 4-oxo-1-phenylcyclohexane-1-carbonitrile) includes:

- Step 1 : Cyclohexane ring formation via Friedel-Crafts alkylation using benzene derivatives and cyclohexanone precursors.

- Step 2 : Introduction of the nitrile group via nucleophilic substitution or cyanation reactions, such as using sodium cyanide under anhydrous conditions.

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

Key analytical techniques include:

- NMR Spectroscopy : and NMR to confirm structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm, cyclohexane protons at δ 1.5–2.5 ppm).

- IR Spectroscopy : Detection of the nitrile stretch (~2240 cm) and aromatic C–H bonds (~3030 cm).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 199.25 (calculated for CHN) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture and light .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Incompatibilities : Reacts with strong acids/bases (e.g., HSO, NaOH) to release toxic gases (e.g., HCN). Work in a fume hood .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies in yields may arise from varying reaction conditions (e.g., solvent polarity, temperature). Methodological strategies include:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, reaction time) to identify optimal conditions.

- In-situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and reaction progression .

Q. What computational methods are used to predict the physicochemical properties of this compound?

- Quantum Chemistry Calculations : Density Functional Theory (DFT) to model electronic structure and dipole moments.

- QSPR Models : Predict solubility, logP, and bioavailability using Quantitative Structure-Property Relationship (QSPR) algorithms.

- Molecular Dynamics (MD) : Simulate stability under varying pH and temperature .

Q. What strategies are effective in minimizing byproducts during the synthesis of this compound?

- Catalyst Optimization : Use palladium or copper catalysts to enhance selectivity in cyanation steps.

- Byproduct Analysis : Employ GC-MS or LC-MS to detect impurities (e.g., cyclohexanol derivatives) and refine purification protocols.

- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO .

Q. How can the stability of this compound be assessed under different storage conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- UV-Vis Spectroscopy : Monitor absorbance changes to detect photodegradation .

Q. Methodological Notes

Propiedades

IUPAC Name |

1-phenylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXIEQKHXAYAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176448 | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-23-2 | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2201-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7PJG8E4XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.